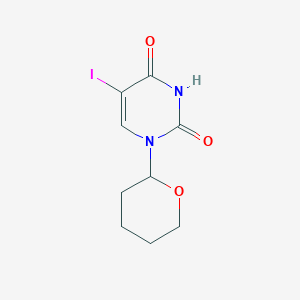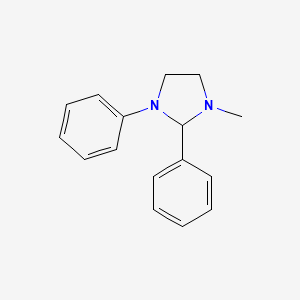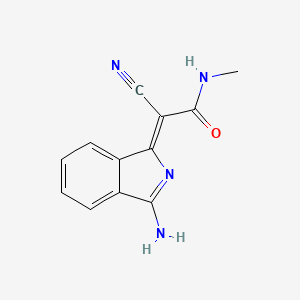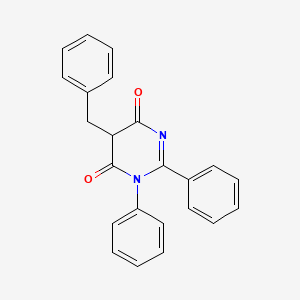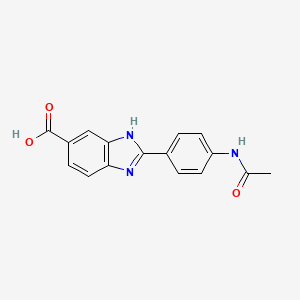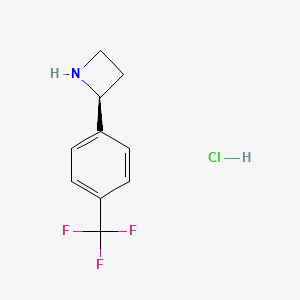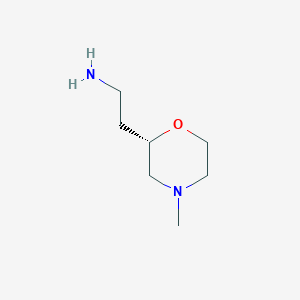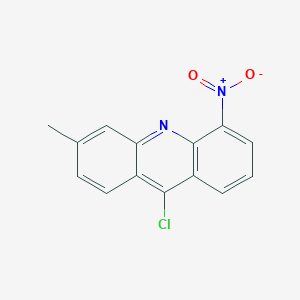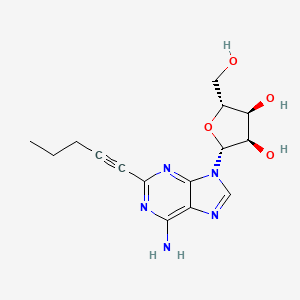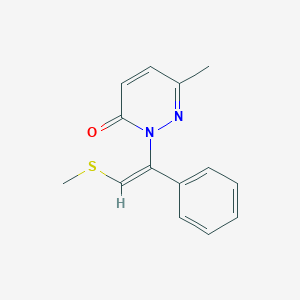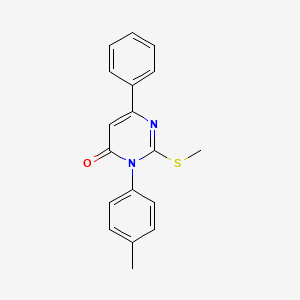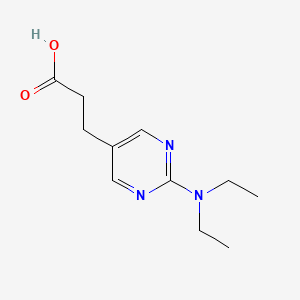
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a propanoic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid can be achieved through a multi-step process. One common method involves the condensation of 2-chloro-5-(diethylamino)pyrimidine with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrimidine ring can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparación Con Compuestos Similares
3-(2-Amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic acid: This compound has an amino group instead of a diethylamino group, leading to different chemical properties and biological activities.
2-(Diethylamino)pyrimidine-5-carboxylic acid: Similar structure but lacks the propanoic acid group, affecting its reactivity and applications.
Uniqueness: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is unique due to the presence of both the diethylamino and propanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
948006-29-9 |
|---|---|
Fórmula molecular |
C11H17N3O2 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
YBTSEYDDIGYHFZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C=N1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
